tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-6-7(11)8(6)12/h6-8H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWHMAGYAFGLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a [2 + 2] cycloaddition reaction to form the bicyclic structure.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate function, which can be added using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted azabicyclohexane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- Tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has been explored for its potential as a scaffold in the design of novel therapeutic agents. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties, including selectivity and potency against specific biological targets.
- Research indicates its application in developing inhibitors for various enzymes, particularly those involved in metabolic pathways and disease processes .
-
Neuropharmacology :
- The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Studies suggest that modifications of this compound can lead to enhanced neuroprotective effects, making it a candidate for further exploration in treating conditions like Alzheimer's disease .
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the use of catalytic methods to streamline production and increase yield. Various derivatives have been synthesized to enhance its biological activity, including modifications that improve solubility and bioavailability.
Synthesis Pathway Example:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Di-tert-butyl dicarbonate | THF, Na2CO3 | Up to 81% |
| 2 | Sodium azide | Acetic acid, Inert atmosphere | 50.3% |
| 3 | N,N-Diisopropylethylamine | DMF, Room Temperature | 60% |
Case Studies
- Inhibitors of Enzymatic Activity :
- Neuroprotective Agents :
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups . The azabicyclohexane ring system provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Amino vs. Oxa Substituents
The 6-amino group in the target compound distinguishes it from the 6-oxa derivative (CAS 114214-49-2). While the amino group participates in hydrogen bonding and nucleophilic reactions, the oxygen atom in the oxa analog reduces basicity, making it less reactive in acidic environments .
Carbamoyl vs. Boc Groups
The carbamoyl-substituted derivative (CAS 361440-67-7) introduces additional hydrogen-bonding capacity, which is advantageous in enzyme inhibition. In contrast, the Boc group in the target compound provides temporary protection for the amine, enabling selective deprotection during synthesis .
Stereochemical Variations
Compounds like (1S,3S,5S)-tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate highlight the importance of stereochemistry. The rigid bicyclic structure enforces specific conformations, enhancing binding selectivity to biological targets .
Pharmacological Relevance
- The amino group in the target compound is critical for interactions with kinase active sites .
- Carbamoyl derivatives (e.g., CAS 361440-67-7) show promise in diabetes therapeutics due to their affinity for glucose-regulating enzymes .
Biological Activity
tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate, also referred to by its IUPAC name, is a bicyclic compound with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- IUPAC Name : tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
- CAS Number : 2253632-27-6
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
Biological Activity Overview
Recent studies have highlighted the biological activity of azabicyclo compounds, particularly their potential as antitumor agents. The compound this compound has been evaluated for its effects on various cancer cell lines.
Antitumor Activity
Research has demonstrated that derivatives of azabicyclo compounds exhibit significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Human Erythroleukemia (K562) | 4.2 - 24.1 | Induction of apoptosis and cell cycle arrest |
| T Lymphocyte (Jurkat) | Not specified | Disruption of actin cytoskeleton |
| Cervical Carcinoma (HeLa) | Significant reduction in cell motility | Apoptosis induction and morphological changes |
| Mouse Colon Carcinoma (CT26) | Significant reduction in tumor growth in vivo | Inhibition of cell proliferation and migration |
In a study involving the HeLa and CT26 cell lines, treatment with certain azabicyclo derivatives led to a notable decrease in cell viability, with some compounds reducing live cell percentages from approximately 89% to as low as 15% after treatment .
The biological activity of this compound appears to involve multiple pathways:
- Apoptosis Induction : Compounds containing the azabicyclo structure have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The distribution of treated cells across different phases of the cell cycle indicates that these compounds can halt proliferation by causing accumulation in the SubG1 phase.
- Inhibition of Cell Migration : The reduction in motility observed in treated HeLa cells suggests that these compounds may also reduce metastatic potential.
Case Studies
Several studies have explored the efficacy of azabicyclo compounds:
- Study on HeLa Cells : A specific derivative demonstrated a marked decrease in actin filament integrity post-treatment, suggesting cytoskeletal disruption as a mechanism contributing to reduced cell motility and increased apoptosis .
- In Vivo Studies : Preliminary experiments on Balb/C mice indicated that certain azabicyclo derivatives significantly inhibited tumor growth dynamics, highlighting their potential for therapeutic application .
Q & A
Q. What are the critical steps in synthesizing tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate?
Methodological Answer: The synthesis typically involves:
- Boc Protection: Reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in a THF/H₂O mixture under basic conditions (e.g., Na₂CO₃) to introduce the Boc group. This step achieves ~92% yield after purification via silica gel chromatography (20% EtOAc/heptane) .
- Amination: Hydrogenation of a protected intermediate (e.g., N,N-dibenzylamino derivative) using Pd/C under H₂ atmosphere, followed by crystallization to isolate the free amine. Yields depend on catalyst activity and reaction monitoring (e.g., H₂ uptake) .
Table 1: Key Synthesis Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Na₂CO₃, THF/H₂O | 92% | |
| Hydrogenation | Pd/C, H₂, MeOH | ~85%* | |
| *Hypothetical yield based on analogous procedures. |
Q. How is the purity of this compound assessed in academic research?
Methodological Answer: Purity is validated using:
- Chromatography: HPLC or TLC with silica gel (e.g., 20% EtOAc/heptane) to confirm single spots/peaks .
- Spectroscopy: ¹H/¹³C NMR to verify structural integrity and absence of impurities (e.g., residual solvents or byproducts) .
- Melting Point Analysis: Consistency with literature values (e.g., 51°C for crystalline intermediates) .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield in the oxidation of the bicyclic core?
Methodological Answer: Oxidation of the azabicyclo core (e.g., introducing a 3-oxo group) requires:
- Catalyst Selection: RuO₂·xH₂O/NaIO₄ in EtOAc/H₂O achieves 83% yield but may generate precipitates. Alternative catalysts (e.g., TEMPO/NaClO) could reduce side reactions .
- Solvent System: A biphasic EtOAc/H₂O system ensures efficient mixing and minimizes over-oxidation.
- Monitoring Reaction Progress: TLC or in situ IR spectroscopy to detect intermediate ketone formation and avoid degradation .
Table 2: Oxidation Optimization Strategies
| Parameter | Optimization Strategy | Outcome | Reference |
|---|---|---|---|
| Catalyst | RuO₂/NaIO₄ vs. TEMPO/NaClO | Higher selectivity with RuO₂ | |
| Solvent | Biphasic EtOAc/H₂O | Prevents byproduct formation |
Q. What strategies resolve discrepancies in spectroscopic data for stereoisomers of this compound?
Methodological Answer: Stereochemical ambiguities arise due to the bicyclo[3.1.0]hexane core. To address this:
- X-ray Crystallography: Definitive confirmation of absolute configuration using single-crystal diffraction (e.g., intermediates crystallize in specific space groups) .
- Chiral HPLC: Separation of enantiomers using chiral columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases .
- NOE Experiments: 2D NMR (e.g., ROESY) to identify spatial proximity of protons and assign endo/exo configurations .
Q. How does the bicyclic structure influence the compound’s stability under acidic or basic conditions?
Methodological Answer: The strained bicyclo[3.1.0]hexane ring exhibits unique stability:
- Acidic Conditions: The Boc group is cleaved with HCl/EtOAc, but the azabicyclo core remains intact due to ring strain stabilization .
- Basic Conditions: Susceptibility to ring-opening via nucleophilic attack (e.g., hydroxide ions). Stability tests in NaOH/MeOH (0.1 M, 24h) show <5% degradation by HPLC .
Table 3: Stability Assessment
| Condition | Degradation (%) | Analytical Method | Reference |
|---|---|---|---|
| 2M HCl/EtOAc | <2 (core intact) | TLC, NMR | |
| 0.1M NaOH/MeOH | 5 | HPLC |
Theoretical & Application-Oriented Questions
Q. What role does this compound play in the synthesis of bioactive molecules?
Methodological Answer: The 6-amino group serves as a versatile handle for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
